GPR35 Pharmacological Inactivity Contrasts with Class-Level GPCR Activity of Thiazoloquinoline Analogs
In a primary GPR35 antagonism assay (target: G-protein coupled receptor 35), N-methylthiazolo[4,5-f]quinolin-2-amine was tested and reported as 'inactive' at the screening concentration [1]. This result stands in contrast to the broader thiazoloquinoline class, where several analogs — including the benzothiazole-containing CID1231538 — have demonstrated potent GPR35 antagonism (IC₅₀ = 0.55 μM) [2]. The inactivity of the N-methyl derivative at GPR35 provides a functional selectivity filter: researchers seeking to avoid GPR35-mediated off-target effects may prefer this compound, while those targeting GPR35 should exclude it.
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive (no inhibition detected at screening concentration) |
| Comparator Or Baseline | CID1231538 (benzothiazole analog): IC₅₀ = 0.55 μM |
| Quantified Difference | Qualitative difference: inactive vs. sub-micromolar potency |
| Conditions | Primary GPR35 antagonism assay (ECBD EOS300038); human GPR35 expressed in recombinant system |
Why This Matters
Identifies the compound as a negative control or selectivity tool for GPR35-related assays and de-risks GPR35-mediated off-target pharmacology in programs where this receptor is a known liability.
- [1] ECBD Database. EOS80471 – GPR35 Antagonism Primary Assay Result. https://sildrug.ibb.waw.pl/ecbd/EOS80471/ (accessed 2026-05-08). View Source
- [2] BioDeep Database. CID1231538 – Potent GPR35 Antagonist (IC₅₀ = 0.55 μM). https://query.biodeep.cn/ (accessed 2026-05-08). View Source
